molecular formula C20H17N5O2S B6428011 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}propanamide CAS No. 2034312-82-6

3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}propanamide

Cat. No.: B6428011
CAS No.: 2034312-82-6
M. Wt: 391.4 g/mol
InChI Key: ADSOFUWWAZTMRP-UHFFFAOYSA-N
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Description

The compound 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}propanamide features a quinazolinone core, a propanamide linker, and a hybrid thiophene-pyrazine substituent. Quinazolinones are recognized for their pharmacological versatility, including antitumor and antimicrobial activities, while thiophene and pyrazine moieties enhance electronic properties and target specificity. This article compares this compound with structurally similar analogues, focusing on molecular features, physicochemical properties, and biological activities.

Properties

IUPAC Name

3-(4-oxoquinazolin-3-yl)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c26-18(7-10-25-13-24-15-5-2-1-4-14(15)20(25)27)23-12-16-19(22-9-8-21-16)17-6-3-11-28-17/h1-6,8-9,11,13H,7,10,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSOFUWWAZTMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=NC=CN=C3C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}propanamide is a quinazoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The molecular structure of the compound can be described as follows:

  • Core Structure : Quinazoline ring system with a ketone at position 4.
  • Substituents : Thiophenes and pyrazines which may contribute to enhanced biological activity.

Antitumor Activity

Research indicates that quinazoline derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer lines. The specific activity of this compound remains to be fully elucidated, but preliminary data suggest potential efficacy against certain tumor types.

Antimicrobial Properties

Quinazolines are also known for their antimicrobial activities. Compounds with similar functional groups have demonstrated effectiveness against a range of bacterial and fungal pathogens. The incorporation of thiophene and pyrazine moieties may enhance the lipophilicity and membrane permeability of the compound, potentially improving its antimicrobial efficacy.

The mechanism by which quinazoline derivatives exert their biological effects typically involves:

  • Inhibition of Enzymatic Activity : Many quinazolines act as enzyme inhibitors, particularly targeting kinases involved in cell signaling pathways.
  • Interference with DNA Synthesis : Some derivatives can intercalate into DNA or inhibit topoisomerases, disrupting DNA replication in cancer cells.
  • Induction of Apoptosis : By activating apoptotic pathways, these compounds can lead to programmed cell death in malignant cells.

Case Studies

Several studies have investigated the biological activities of related quinazoline compounds:

  • Antitumor Efficacy : A study on a series of substituted quinazolines showed that specific modifications led to enhanced cytotoxicity against breast cancer cell lines (El-Azab et al., 2016). The introduction of thiophene rings was noted to improve potency.
  • Antimicrobial Testing : In another investigation, a quinazoline derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can influence antimicrobial effectiveness (Gawad et al., 2010).

Data Summary

Activity TypeObserved EffectsReference
AntitumorInduced apoptosis in cancer cellsEl-Azab et al., 2016
AntimicrobialEffective against Gram-positive bacteriaGawad et al., 2010
Enzyme InhibitionTargeted kinase pathwaysNoolvi et al., 2011

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues with Propanamide Linkers
  • Compound 7c (): Formula: C₁₆H₁₇N₅O₂S₂ Molecular Weight: 375 g/mol Key Features: Contains a 1,3,4-oxadiazole and 2-amino-thiazole substituent. Comparison: Unlike the main compound, 7c lacks the quinazolinone core but shares the propanamide linker. Its sulfanyl group and heterocyclic substituents (oxadiazole/thiazole) may confer distinct solubility and antibacterial activity .
  • N-(4-Chlorophenyl)-2-((4-oxo-3-(3,4,5-trimethoxybenzyl)quinazolin-2-yl)thio)propanamide (Compound 14, ): Formula: C₂₈H₂₇ClN₄O₄S Molecular Weight: ~558 g/mol Key Features: Quinazolinone core with a trimethoxybenzyl group and thioether-propanamide linker. This compound demonstrated antitumor activity, suggesting the quinazolinone-propanamide scaffold’s therapeutic relevance .
2.2 Quinazolinone Derivatives with Sulfur-Containing Substituents
  • N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide (Compound 5, ): Formula: C₁₉H₁₅N₅O₃S₃ Molecular Weight: 473.55 g/mol Key Features: Combines quinazolinone with a thiazolidinone ring via a thioacetamide linker. Comparison: The thioxo group in the thiazolidinone may influence redox activity, differing from the main compound’s pyrazine-thiophene motif.
  • (Z)-N-(3-Hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide (): Formula: C₂₀H₁₈N₂O₃S₂ Molecular Weight: 398.5 g/mol Key Features: Thiazolidinone ring with a benzylidene substituent and propanamide linker. This compound’s antioxidant and MAO-B inhibitory activities highlight the impact of sulfur-containing substituents .

Physicochemical and Spectroscopic Data Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
Main Compound C₂₁H₁₈N₄O₂S* ~390 Quinazolinone, pyrazine-thiophene High aromaticity, moderate solubility
7c () C₁₆H₁₇N₅O₂S₂ 375 Oxadiazole, thiazole m.p. 134–178°C, IR/NMR confirmed
Compound 14 () C₂₈H₂₇ClN₄O₄S 558 Trimethoxybenzyl, thioether Antitumour activity
Compound C₂₀H₁₈N₂O₃S₂ 398.5 Thiazolidinone, benzylidene Predicted pKa 9.53

*Hypothetical formula based on structural analysis.

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